N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethylphenyl)urea
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Overview
Description
“N-(2,3-dihydro-1H-inden-5-yl)-N’-(2,4-dimethylphenyl)urea” is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a 2,3-dihydro-1H-inden-5-yl group and a 2,4-dimethylphenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1H-inden-5-yl)-N’-(2,4-dimethylphenyl)urea” typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with 2,4-dimethylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate.
Industrial Production Methods
On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts or additives to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl group of the urea, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.
Scientific Research Applications
“N-(2,3-dihydro-1H-inden-5-yl)-N’-(2,4-dimethylphenyl)urea” may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of “N-(2,3-dihydro-1H-inden-5-yl)-N’-(2,4-dimethylphenyl)urea” would depend on its specific application. For instance, if it is used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-5-yl)-N’-(phenyl)urea
- N-(2,3-dihydro-1H-inden-5-yl)-N’-(3,4-dimethylphenyl)urea
Uniqueness
The presence of the 2,4-dimethylphenyl group in “N-(2,3-dihydro-1H-inden-5-yl)-N’-(2,4-dimethylphenyl)urea” may confer unique steric and electronic properties, potentially affecting its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(2,4-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12-6-9-17(13(2)10-12)20-18(21)19-16-8-7-14-4-3-5-15(14)11-16/h6-11H,3-5H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDWQYNQCGNQGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49824205 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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